1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-

Description

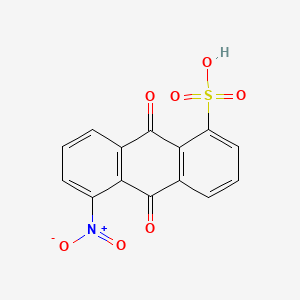

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (CAS 82-50-8) is an anthraquinone derivative with a sulfonic acid group (-SO₃H) at position 1, a nitro (-NO₂) substituent at position 5, and a 9,10-dihydro-9,10-dioxoanthracene backbone. Its molecular formula is C₁₄H₇NO₇S, with a molecular weight of 333.27 g/mol . The compound is structurally characterized by its electron-withdrawing nitro group and hydrophilic sulfonic acid moiety, which influence its solubility, reactivity, and applications in industrial processes such as dye synthesis and catalysis .

Properties

IUPAC Name |

5-nitro-9,10-dioxoanthracene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO7S/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19/h1-6H,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFORTLRWSWJGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058878 | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-50-8 | |

| Record name | 9,10-Dihydro-5-nitro-9,10-dioxo-1-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitroanthraquinone-5-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-5-sulfoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydro-5-nitro-9,10-dioxoanthracenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROANTHRAQUINONE-5-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK764PW306 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) at position 1 of the anthraquinone structure. The common methods include:

Using Concentrated Sulfuric Acid : Anthraquinone is treated with concentrated sulfuric acid under controlled temperatures to facilitate the sulfonation reaction.

Oleum Method : This method employs oleum (a solution of sulfur trioxide in sulfuric acid) for more effective sulfonation, resulting in higher yields.

Nitration

The nitration step introduces a nitro group (-NO2) at position 5 of the anthraquinone structure. This can be achieved through:

- Nitration with Nitric Acid : The sulfonated anthraquinone is then treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

General Synthetic Pathway

The following table summarizes the steps involved in synthesizing 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Sulfonation | Anthraquinone + H2SO4 (or oleum) | Controlled temperature |

| 2 | Nitration | Sulfonated anthraquinone + HNO3/H2SO4 | Controlled temperature |

Recent studies have highlighted various aspects of the synthesis and applications of this compound:

The sulfonation reaction is significantly influenced by temperature and reaction time, which can affect the yield and purity of the final product.

The introduction of both nitro and sulfonic acid groups enhances the electron-withdrawing properties of the compound, making it useful for various applications in organic synthesis and material science.

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- serves multiple purposes due to its structural characteristics:

It is used as an intermediate in dye production.

The compound's properties make it suitable for studying electron-withdrawing effects in aromatic systems.

The preparation methods for 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- involve careful control of reaction conditions during both sulfonation and nitration processes. Understanding these methods is crucial for optimizing yields and enhancing the utility of this compound in various chemical applications.

Chemical Reactions Analysis

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-Anthracenesulfonic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation: It can be oxidized to form anthraquinone derivatives.

- Reduction: The nitro group can be converted to an amino group.

- Substitution: The sulfonic acid group can be replaced with other functional groups under specific conditions .

Biology

In biological research, this compound is useful for studying enzyme interactions and biochemical pathways. Its ability to inhibit or activate enzymes makes it a valuable tool for understanding metabolic processes and potential drug interactions. Case studies have demonstrated its role in:

- Enzyme Inhibition: Investigating the effects on metabolic pathways.

- Protein Interactions: Understanding how it binds to different biomolecules .

Medicine

The derivatives of 1-Anthracenesulfonic acid are being explored for therapeutic applications, particularly in anticancer and antimicrobial research. Its unique chemical properties allow it to interact with cellular components effectively, leading to potential new treatments for various diseases .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. It is also used in:

Mechanism of Action

The mechanism of action of 1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the biochemical context. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the cellular environment, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Key differences arise from substituent positions:

- 5-Nitro-9,10-dioxo-2-anthracenesulfonic acid (CAS 6483-86-9): This isomer has the sulfonic acid group at position 2 instead of position 1. Its molecular weight is identical (333.27 g/mol), but its solubility profile differs due to spatial effects .

- 9,10-Dihydro-8-nitro-9,10-dioxoanthracene-1-sulfonic acid (CAS 129-37-3): The nitro group at position 8 increases steric strain compared to the 5-nitro isomer, which may reduce thermal stability. Its sodium salt (CAS 60274-90-0) exhibits higher aqueous solubility due to ionic dissociation .

Table 1: Positional Isomers Comparison

| Compound (CAS) | Sulfonic Acid Position | Nitro Position | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| 82-50-8 | 1 | 5 | 333.27 | Moderate solubility in polar solvents |

| 6483-86-9 | 2 | 5 | 333.27 | Higher reactivity in substitutions |

| 129-37-3 | 1 | 8 | 333.27 | Lower thermal stability |

Functional Group Variations

- Sodium 2-Anthraquinonesulfonate (CAS 131-08-8): Lacks the nitro group, resulting in reduced electron-withdrawing effects. This increases its suitability for applications requiring mild acidity, such as pH-sensitive dyes .

- 1,5-Anthracenedisulfonic Acid, 9,10-Dihydro-9,10-Dioxo-, Disodium Salt : Contains two sulfonic acid groups (positions 1 and 5), significantly enhancing water solubility. This compound is preferred in textile dyeing processes requiring high solubility .

Table 2: Functional Group Variations

| Compound (CAS) | Substituent | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| 82-50-8 | -NO₂, -SO₃H | 333.27 | Reactive dye intermediates |

| 131-08-8 | -SO₃Na | 310.26 | pH-sensitive dyes |

| 1,5-Disulfonic acid derivative | -SO₃H (1,5) | 372.27 | High-solubility textile dyes |

| Chloro derivative | -Cl, -SO₃H | 318.73 | UV-stable pigments |

Sodium Salt Derivatives

Sodium salts of anthraquinone sulfonic acids exhibit enhanced solubility:

- Sodium 5-Nitroanthraquinone-1-Sulfonate (CAS 60274-89-7): Ionic form increases solubility in aqueous media, facilitating use in liquid-phase reactions .

- Sodium 8-Nitroanthraquinone-1-Sulfonate (CAS 60274-90-0): Similar solubility but lower industrial prevalence due to synthetic challenges in nitro positioning .

Biological Activity

1-Anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo- (CAS Number: 82-50-8) is a sulfonated anthraquinone derivative with significant biological implications. This compound is characterized by its unique chemical structure which includes a nitro group and dioxo functionalities, contributing to its potential applications in various fields including pharmaceuticals and environmental science.

- Molecular Formula : C14H7NO7S

- Molecular Weight : 333.27 g/mol

- LogP : 0.789

- Solubility : Water-soluble due to the presence of sulfonic acid groups.

Antimicrobial Properties

Research indicates that anthraquinone derivatives exhibit antimicrobial activity. Specifically, studies on similar compounds have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Several studies have explored the potential anticancer properties of anthraquinone derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may serve as a lead compound for developing anticancer agents . For example, the structural similarities between 1-anthracenesulfonic acid and other known anticancer agents point to its potential role in cancer therapy.

Enzyme Inhibition

1-Anthracenesulfonic acid has also been studied for its capacity to inhibit specific enzymes involved in metabolic pathways. Research on related anthraquinone compounds indicates that they can act as inhibitors of sulfide production from sulfate-reducing bacteria, which may have implications for controlling microbial populations in various environments .

Study 1: Antimicrobial Efficacy

A study conducted tested the antimicrobial efficacy of sulfonated anthraquinones against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, particularly noting the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .

Study 2: Anticancer Mechanism

In vitro studies assessed the cytotoxic effects of various anthraquinone derivatives on human cancer cell lines. The results demonstrated that compounds similar to 1-anthracenesulfonic acid induced apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 1-anthracenesulfonic acid, 9,10-dihydro-5-nitro-9,10-dioxo-?

The synthesis typically involves sequential functionalization of the anthraquinone core. First, sulfonation at the 1-position is achieved using concentrated sulfuric acid or chlorosulfonic acid under controlled conditions (60–80°C, 4–6 hours). Subsequent nitration at the 5-position employs a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts . Purity is optimized via recrystallization from ethanol/water. Key intermediates should be verified using NMR and HPLC to confirm regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- UV-Vis Spectroscopy : Confirm the presence of the nitro and quinone groups via absorption bands at 250–300 nm (π→π* transitions) and 400–450 nm (n→π* transitions).

- NMR : Use -NMR to identify aromatic protons (δ 7.5–8.5 ppm) and sulfonic acid protons (δ 3.5–4.5 ppm, depending on solvent). -NMR resolves quinone carbonyls (δ 180–190 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (pH 2.5) effectively separate impurities .

Q. What stability considerations are critical for handling and storage?

The compound is light-sensitive due to the nitro and quinone groups. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, as sulfonic acid groups can hydrolyze. Stability studies using accelerated aging (40°C/75% RH) indicate a shelf life of 12–18 months .

Advanced Research Questions

Q. How does the nitro group influence the compound’s photochemical properties?

The electron-withdrawing nitro group enhances intersystem crossing, promoting triplet-state formation upon UV irradiation. This property is critical for applications in photooxidation reactions or as a photosensitizer. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy are used to quantify triplet quantum yields (~0.3–0.5 in acetonitrile) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., pH, solvent compatibility). For example:

- Solubility : The sulfonic acid group improves aqueous solubility but may reduce membrane permeability. Use DMSO as a co-solvent (<1% v/v) to avoid cytotoxicity artifacts.

- Redox Interference : The quinone moiety may interact with cellular reductases, generating reactive oxygen species (ROS). Control experiments with antioxidants (e.g., ascorbic acid) clarify mechanisms .

Q. How can computational modeling predict reactivity in catalytic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilic sulfonic acid group’s interaction with metal catalysts. For example, sulfonate coordination to Pd(II) centers facilitates Suzuki-Miyaura coupling at the 4-position. Experimental validation via X-ray crystallography of Pd complexes confirms predicted geometries .

Q. What role does the sulfonic acid group play in dye-sensitized solar cells (DSSCs)?

As a co-adsorbent in DSSCs, the sulfonic acid group improves TiO₂ surface binding via –SO₃H⋯TiO₂ interactions, reducing charge recombination. Electrochemical impedance spectroscopy (EIS) shows a 20–30% increase in electron lifetime compared to non-sulfonated analogs .

Q. How can regioselective functionalization be achieved for derivatives?

Directed ortho-metalation (DoM) using directing groups (e.g., –NHAc) enables selective substitution. For example, lithiation at the 8-position with LDA (lithium diisopropylamide), followed by quenching with electrophiles (e.g., R–X), yields mono-functionalized derivatives. Regioselectivity is confirmed via NOESY and X-ray diffraction .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising yield?

- Flow Chemistry : Continuous flow reactors reduce exothermic risks during nitration and improve heat dissipation.

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for sulfonation to enhance sustainability.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch variability .

Q. What analytical techniques resolve isomeric impurities in final products?

- Chiral HPLC : Use Chiralpak IG-U columns with hexane/isopropanol (90:10) to separate enantiomers.

- Mass Spectrometry Imaging (MSI) : MALDI-TOF maps spatial distribution of impurities in solid-phase samples .

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.